Tert-butyl (2R,4S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (2R,4S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a dimethylsilyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,4S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps. One common approach is to start with a pyrrolidine derivative and introduce the tert-butyl and dimethylsilyl groups through a series of reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for more efficient and sustainable synthesis compared to traditional batch processes. The use of flow microreactors can enhance the reaction rates and improve the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R,4S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl and dimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Tert-butyl (2R,4S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various chemicals and materials
Mechanism of Action
The mechanism by which tert-butyl (2R,4S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The tert-butyl and dimethylsilyl groups can influence the compound’s reactivity and stability, affecting its interactions with enzymes and other proteins. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2R,4S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate: This compound is unique due to the presence of both tert-butyl and dimethylsilyl groups.
This compound: Similar compounds may include other pyrrolidine derivatives with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and stability properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H33NO4Si |
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Molecular Weight |
331.52 g/mol |
IUPAC Name |
tert-butyl (2R,4S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H33NO4Si/c1-15(2,3)21-14(19)17-10-13(18)9-12(17)11-20-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3/t12-,13+/m1/s1 |
InChI Key |
TWNQXBYPAUOYPX-OLZOCXBDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CO[Si](C)(C)C(C)(C)C)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO[Si](C)(C)C(C)(C)C)O |
Origin of Product |
United States |
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